molecular formula C10H13FOS B7995637 5-Fluoro-3-n-propoxyphenyl methyl sulfide

5-Fluoro-3-n-propoxyphenyl methyl sulfide

Cat. No.: B7995637
M. Wt: 200.27 g/mol
InChI Key: VNQMDTCISCEXBD-UHFFFAOYSA-N
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Description

5-Fluoro-3-n-propoxyphenyl methyl sulfide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a propoxy group, and a methyl sulfide group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-n-propoxyphenyl methyl sulfide typically involves the introduction of the fluorine atom and the propoxy group onto the phenyl ring, followed by the addition of the methyl sulfide group. One common method involves the use of fluorinated reagents and propyl alcohol in the presence of a catalyst to achieve the desired substitution reactions. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-propoxyphenyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

5-Fluoro-3-n-propoxyphenyl methyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Fluoro-3-n-propoxyphenyl methyl sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The propoxy and methyl sulfide groups contribute to the compound’s lipophilicity and ability to cross biological membranes, facilitating its action at the cellular level .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyphenyl methyl sulfide
  • 5-Fluoro-4-n-propoxyphenyl methyl sulfide
  • 3-Fluoro-3-n-propoxyphenyl methyl sulfide

Uniqueness

Compared to similar compounds, 5-Fluoro-3-n-propoxyphenyl methyl sulfide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

IUPAC Name

1-fluoro-3-methylsulfanyl-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c1-3-4-12-9-5-8(11)6-10(7-9)13-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQMDTCISCEXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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